N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, a naphthalene ring, and a dimethylamino-substituted phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered hydrazide or phenyl groups.
Substitution: Substituted products with new functional groups replacing the hydrazide moiety.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dimethylamino and naphthalene groups enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide
- N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene ring enhances its aromaticity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H21N3O/c1-24(2)19-12-10-16(11-13-19)15-22-23-21(25)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13,15H,14H2,1-2H3,(H,23,25)/b22-15+ |
InChI Key |
JMTQSTHQFVMIRE-PXLXIMEGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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